Home > Products > Screening Compounds P20716 > (R)-(+)-o-Desmethylcarvedilol
(R)-(+)-o-Desmethylcarvedilol - 123372-14-5

(R)-(+)-o-Desmethylcarvedilol

Catalog Number: EVT-1481998
CAS Number: 123372-14-5
Molecular Formula: C₂₃H₂₄N₂O₄
Molecular Weight: 392.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(+)-O-Desmethylcarvedilol is a key metabolite of (R)-(+)-carvedilol, generated primarily through O-demethylation by specific cytochrome P450 enzymes, mainly CYP2C9, in the liver. [ [] [] [] ] While less pharmacologically active than the parent compound, (R)-(+)-O-Desmethylcarvedilol plays a crucial role in understanding carvedilol's metabolism, disposition, and potential drug interactions. [ [] [] ] Its presence in biological samples provides insights into the metabolic pathways and clearance mechanisms of carvedilol. [ [] [] ]

Future Directions
  • Investigating the Role of Transporters: Examining the potential interaction of (R)-(+)-O-Desmethylcarvedilol with drug transporters will further clarify its disposition and elimination mechanisms. [ [] ]

Carvedilol

  • Compound Description: Carvedilol is a nonselective β-adrenoceptor antagonist and a selective α1-adrenoceptor antagonist. It is used for the treatment of hypertension, heart failure, and other cardiovascular diseases. Carvedilol is administered as a racemic mixture of its (R)(+) and (S)(-) enantiomers [, , , , ].
  • Relevance: (R)-(+)-O-Desmethylcarvedilol is the major metabolite of (R)-(+)-carvedilol, formed by O-demethylation [, , , ].

(S)-(-)-O-Desmethylcarvedilol

  • Compound Description: (S)-(-)-O-Desmethylcarvedilol is the major metabolite of (S)-(-)-carvedilol, formed by O-demethylation [, , , ]. It exhibits similar pharmacological activities to (S)-(-)-carvedilol, although its potency is lower.
  • Relevance: (S)-(-)-O-Desmethylcarvedilol is the enantiomer of (R)-(+)-O-Desmethylcarvedilol. They share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement [, , , ].

4'-Hydroxyphenyl Carvedilol

  • Compound Description: 4'-Hydroxyphenyl carvedilol (4OHC) is a metabolite of both (R)-(+)-carvedilol and (S)-(-)-carvedilol, formed via aromatic hydroxylation [, ]. This metabolite is generated primarily by the cytochrome P450 enzyme CYP2D6.
  • Relevance: 4'-Hydroxyphenyl carvedilol shares the core structure of carvedilol but has an additional hydroxyl group on the phenyl ring. This compound highlights the multiple metabolic pathways of (R)-(+)-O-Desmethylcarvedilol's parent compound, carvedilol [, ].

5'-Hydroxyphenyl Carvedilol

  • Compound Description: 5'-Hydroxyphenyl carvedilol (5OHC) is another metabolite of carvedilol, formed through aromatic hydroxylation [, ], similar to the formation of 4'-Hydroxyphenyl carvedilol. CYP2D6 is the primary enzyme involved in its production.
  • Relevance: Similar to 4'-Hydroxyphenyl carvedilol, 5'-Hydroxyphenyl carvedilol is also formed by hydroxylation of the phenyl ring in carvedilol. The presence of this metabolite further emphasizes the various metabolic transformations that (R)-(+)-O-Desmethylcarvedilol's parent compound can undergo [, ].

8-Hydroxy Carbazolyl Carvedilol

  • Compound Description: 8-Hydroxy carbazolyl carvedilol (8OHC) is a metabolite of both (R)-(+)-carvedilol and (S)-(-)-carvedilol formed via hydroxylation on the carbazole ring of the molecule [, ]. Unlike 4OHC and 5OHC, the formation of 8OHC is primarily attributed to the CYP1A2 enzyme.
  • Relevance: 8-Hydroxy carbazolyl carvedilol is structurally related to (R)-(+)-O-Desmethylcarvedilol through their shared parent compound, carvedilol. The formation of 8OHC, primarily via a different CYP enzyme, emphasizes the complexity of carvedilol's metabolism [, ].

1-Hydroxycarvedilol O-Glucuronide

  • Compound Description: 1-Hydroxycarvedilol O-Glucuronide (1-OHCG) is a major metabolite formed from the glucuronidation of 1-hydroxycarvedilol, a product of carvedilol metabolism [, ]. Studies indicate a stereoselective preference for its formation from the R(+)-enantiomer of carvedilol.
  • Relevance: While 1-Hydroxycarvedilol O-Glucuronide is not directly formed from (R)-(+)-O-Desmethylcarvedilol, it serves as a significant metabolic product of the parent compound, (R)-(+)-carvedilol. Understanding the formation and properties of 1-OHCG provides valuable insights into the overall metabolism and elimination pathways of carvedilol in the body [, ].

8-Hydroxycarvedilol O-Glucuronide

  • Compound Description: 8-Hydroxycarvedilol O-Glucuronide (8-OHCG) represents another major metabolic pathway of carvedilol, formed via the glucuronidation of 8-hydroxycarvedilol [, ]. Similar to 1-OHCG, studies indicate stereoselectivity in its formation, favoring the S(-)-enantiomer of carvedilol.
  • Relevance: While not a direct metabolite of (R)-(+)-O-Desmethylcarvedilol, the formation of 8-Hydroxycarvedilol O-Glucuronide highlights the significant metabolic activity of its parent compound, (R)-(+)-carvedilol. Analyzing 8-OHCG contributes to understanding the diverse metabolic routes of carvedilol and the potential impact of stereochemistry on its metabolism [, ].
Overview

(R)-(+)-o-Desmethylcarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker primarily used in treating hypertension and heart failure. This compound retains some pharmacological properties of carvedilol but differs due to the removal of a methoxy group from the ortho position of the aromatic ring. The compound is recognized for its potential therapeutic effects and is studied for its role in various biological pathways, particularly involving adrenergic receptors.

Source

(R)-(+)-o-Desmethylcarvedilol is synthesized from carvedilol through a process known as demethylation, which can be achieved using various chemical agents under controlled conditions. It is also produced as a metabolite of carvedilol in biological systems, where it plays a role in the drug's pharmacological effects .

Classification

This compound is classified as a small molecule and falls within the category of adrenergic beta-antagonists. It is recognized for its enantiomeric forms, which can exhibit different pharmacological activities .

Synthesis Analysis

Methods

The synthesis of (R)-(+)-o-Desmethylcarvedilol typically involves the demethylation of carvedilol. Various methods can be employed for this process:

  • Chemical Demethylation: Common agents include boron tribromide and aluminum chloride, which facilitate the removal of the methoxy group under controlled conditions.
  • Catalytic Hydrogenation: In industrial settings, palladium on carbon is often used to selectively remove the methoxy group, providing high yield and selectivity.

Technical Details

The reaction conditions for demethylation usually require an inert atmosphere to prevent oxidation and side reactions. The choice of method may depend on factors such as scalability, cost-effectiveness, and desired purity of the final product.

Molecular Structure Analysis

Structure

(R)-(+)-o-Desmethylcarvedilol has a complex molecular structure characterized by its chiral centers. Its chemical formula is C24H26N2O4C_{24}H_{26}N_{2}O_{4}, with a molecular weight of approximately 406.47 g/mol. The structural configuration includes:

  • A carbazole moiety
  • An ether linkage
  • An amino alcohol structure

Data

The compound's structural representation can be expressed in various formats:

  • InChI Key: OGHNVEJMJSYVRP-UHFFFAOYSA-N
  • SMILES: COC1=CC=CC=C1OCCNCC(O)COC1=CC=CC2=C1C1=CC=CC=C1N2 .
Chemical Reactions Analysis

Types of Reactions

(R)-(+)-o-Desmethylcarvedilol can undergo several chemical reactions, including:

  • Oxidation: Can produce hydroxylated derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Involves gaining electrons or hydrogen atoms, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule using reagents like sodium hydride.

Technical Details

The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield various hydroxylated metabolites, while reduction could lead to dehydrogenated compounds.

Mechanism of Action

The mechanism of action for (R)-(+)-o-Desmethylcarvedilol primarily involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits catecholamine effects, resulting in decreased heart rate and blood pressure. The compound targets both beta-1 and beta-2 adrenergic receptors, influencing pathways related to the sympathetic nervous system .

Physical and Chemical Properties Analysis

Physical Properties

(R)-(+)-o-Desmethylcarvedilol is typically presented as a solid at room temperature with specific melting and boiling points that depend on purity and crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents; solubility in water may vary.
  • Stability: Stability under various pH conditions; sensitive to light and moisture.

Relevant data regarding its pharmacokinetics indicates that it has a significant volume of distribution and high protein binding capacity (approximately 98% bound to plasma proteins) .

Applications

(R)-(+)-o-Desmethylcarvedilol has diverse applications in scientific research:

  • Chiral Separation Techniques: Used as a reference compound in studies focusing on enantioselective synthesis.
  • Biological Studies: Investigated for its effects on adrenergic pathways and potential therapeutic applications with fewer side effects compared to carvedilol.
  • Pharmaceutical Development: Utilized in developing new drugs and quality control processes within pharmaceutical industries .
Chemical Identity and Structural Characterization

Molecular Structure and Stereochemical Configuration

(R)-(+)-o-Desmethylcarvedilol (DMC), systematically named as (R)-1-(9H-Carbazol-4-yloxy)-3-[2-(2-hydroxyphenoxy)ethylamino]propan-2-ol, is a major oxidative metabolite of the β/α-adrenergic blocker carvedilol. Its molecular formula is C₂₃H₂₄N₂O₄, with a molecular weight of 392.45 g/mol [4] [10]. The compound retains the core structural features of carvedilol but lacks the methyl group on the ortho-position phenoxy ring (Figure 1). This demethylation results in a phenolic hydroxyl group, significantly altering its polarity and reactivity compared to the parent drug [2] [7].

  • Stereochemical Specificity: DMC exists as a single enantiomer derived from (R)-(+)-carvedilol. The chiral center at the propanolamine side chain (C1 of the 2-hydroxypropyl linker) maintains an (R)-configuration. This stereochemistry is critical for its biological interactions, as evidenced by enantioselective analytical methods that resolve (R)-(+)-DMC from its (S)-(-)-counterpart using chiral-phase chromatography [2] [3]. The spatial orientation of the (R)-enantiomer influences its affinity for adrenergic receptors and metabolic stability.

  • Spectroscopic Signatures:

  • Mass Spectrometry: Electrospray ionization (ESI+) yields a protonated molecular ion [M+H]⁺ at m/z 393.2, with characteristic product ions at m/z 210 (cleavage of the carbazole-ether bond) and m/z 100 (protonated carbazole moiety) [2] [9].
  • Nuclear Magnetic Resonance: ¹H-NMR confirms demethylation by the absence of the methoxy singlet (δ ~3.75 ppm) present in carvedilol and the appearance of a phenolic hydroxyl proton (δ ~9.2 ppm) [10].

Table 1: Key Identifiers of (R)-(+)-o-Desmethylcarvedilol

PropertyValue
CAS Registry Number72956-44-6 [4] [10]
Molecular FormulaC₂₃H₂₄N₂O₄
Molecular Weight392.45 g/mol
Chiral Center Configuration(R)-enantiomer
Precursor Ion (ESI+)m/z 393.2 [2] [9]
Major Product Ions (MS/MS)m/z 210, 100 [2]

Physicochemical Properties: Solubility, Stability, and Crystallographic Analysis

The structural modifications in (R)-(+)-DMC significantly alter its physicochemical behavior compared to carvedilol:

  • Solubility: As a phenolic compound, (R)-(+)-DMC exhibits moderate solubility in polar organic solvents like methanol and DMSO but is sparingly soluble in water (<0.1 mg/mL) [4] [10]. Its logP (partition coefficient) is estimated at ~2.8, lower than carvedilol’s logP of ~4.0, reflecting increased hydrophilicity due to demethylation. This property impacts its extraction efficiency in bioanalytical methods, where liquid-liquid separation using tert-butyl methyl ether achieves >85% recovery [9].

  • Stability:

  • Chemical Stability: The phenolic group enhances susceptibility to oxidative degradation and conjugation reactions (e.g., glucuronidation). Stability studies under physiological pH (7.4) show >90% integrity over 24 hours at 37°C, making it suitable for plasma quantification [3].
  • Photostability: Like carvedilol, the carbazole chromophore confers photosensitivity. Handling under amber light is recommended to prevent photodegradation [10].

  • Crystallographic Analysis: No published single-crystal X-ray structures exist for (R)-(+)-DMC. However, molecular modeling suggests intramolecular hydrogen bonding between the phenolic -OH and the adjacent ether oxygen, stabilizing a semi-planar conformation. This may influence receptor binding kinetics [4].

Comparative Analysis with Parent Compound Carvedilol and Other Metabolites

(R)-(+)-DMC is one of several active metabolites generated via carvedilol biotransformation. Its distinct pharmacological and pharmacokinetic profile arises from structural differences:

  • Structural Comparisons:
  • vs. Carvedilol: Loss of the methoxy group (-OCH₃) reduces steric hindrance and increases hydrogen-bonding capacity.
  • vs. 4′-Hydroxyphenyl Carvedilol (4OHC): 4OHC retains the methoxy group but adds a para-hydroxyl to the phenyl ring, whereas DMC replaces -OCH₃ with -OH at the ortho position [2] [6].
  • vs. Glucuronides: DMC’s free phenolic group serves as a conjugation site for UGT enzymes, forming inactive glucuronides excreted in bile [7].

  • Metabolic Pathways:

  • Enzymatic Generation: CYP2C9 is the primary enzyme forming DMC, with minor contributions from CYP2D6, CYP1A2, and CYP2E1 [2] [7]. This contrasts with 4OHC, which is predominantly CYP2D6-derived.
  • Enantioselectivity: (R)-(+)-carvedilol shows slower oxidative metabolism than (S)-(-)-carvedilol. Consequently, (R)-(+)-DMC accumulates ~3-fold higher in plasma than (S)-(-)-DMC after racemic carvedilol dosing [2] [3].

Table 2: Oxidative Metabolism Profile of Carvedilol Enantiomers

MetabolitePrimary CYP EnzymePlasma Ratio (R/S)Bioactivity Relative to Carvedilol
(R)-(+)-DMCCYP2C9 (70–80%)~3:1 [2] [3]α₁-blockade: Comparable; β-blockade: Minimal [4] [6]
4′-Hydroxyphenyl carvedilolCYP2D6 (≥90%)~1:1β-blockade: 13× more potent [6] [9]
5′-Hydroxyphenyl carvedilolCYP2D6 (≥90%)~1:1Limited activity
  • Pharmacodynamic Impact:
  • Receptor Interactions: (R)-(+)-DMC retains α₁-adrenergic antagonism comparable to (R)-(+)-carvedilol but exhibits negligible β-blocking activity. This contrasts sharply with 4OHC, which shows potent β-adrenoceptor blockade [6] [9].
  • Clinical Relevance: Despite lower intrinsic activity, (R)-(+)-DMC contributes to carvedilol’s overall effect due to its plasma concentrations reaching 10–20% of the parent drug in CYP2D6 poor metabolizers [5].

Table 3: Comparative Pharmacodynamics of Carvedilol and Key Metabolites

Compoundα₁-Adrenoceptor Blockadeβ-Adrenoceptor BlockadeVasodilatory Activity
(R)-(+)-Carvedilol+++-++
(S)-(-)-Carvedilol++++++++
(R)-(+)-DMC++-+ [4] [6]
4′-Hydroxyphenyl carvedilol+++++- [6] [9]
  • Analytical Differentiation: Enantioselective LC-MS/MS methods using Chirobiotic® V columns resolve (R)-(+)-DMC from other metabolites with a lower limit of quantification (LLOQ) of 0.02 ng/mL [2] [3]. This sensitivity is critical for pharmacokinetic studies, especially in diabetes patients where metabolite clearance is altered [3] [5].

Properties

CAS Number

123372-14-5

Product Name

(R)-(+)-o-Desmethylcarvedilol

IUPAC Name

2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol

Molecular Formula

C₂₃H₂₄N₂O₄

Molecular Weight

392.45

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m1/s1

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O

Synonyms

(R)-2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol;_x000B_R)-(+)-O-Desmethylcarvedilol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.